molecular formula C16H20N2O4 B14116626 (2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid

(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid

Cat. No.: B14116626
M. Wt: 304.34 g/mol
InChI Key: FMZSDGNZTGNFIS-ABLWVSNPSA-N
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Description

(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid is a complex organic compound with a unique structure that includes an amino group, a cyanophenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the cyanophenyl group: This can be achieved through a nucleophilic substitution reaction where a suitable phenyl halide reacts with a cyanide source.

    Introduction of the amino group: This step may involve the use of protecting groups to ensure selective reactions. The amino group can be introduced through reductive amination or other suitable methods.

    Formation of the tert-butyl ester: This is typically done using tert-butyl chloroformate in the presence of a base to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyanophenyl group can be reduced to form amines.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Substitution: Carboxylic acid.

Scientific Research Applications

(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid involves its interaction with specific molecular targets. The amino and cyanophenyl groups can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)13(14(19)20)12(18)8-10-6-4-5-7-11(10)9-17/h4-7,12-13H,8,18H2,1-3H3,(H,19,20)/t12?,13-/m0/s1

InChI Key

FMZSDGNZTGNFIS-ABLWVSNPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C(CC1=CC=CC=C1C#N)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1C#N)N)C(=O)O

Origin of Product

United States

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